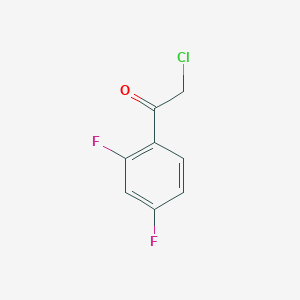

2-Chloro-2',4'-difluoroacetophenone

Description

Overview of Halogenated Acetophenones in Organic Synthesis

Halogenated acetophenones, a class of compounds to which 2-Chloro-2',4'-difluoroacetophenone belongs, are crucial building blocks in organic synthesis. researchgate.netpatsnap.com Their importance lies in the presence of two reactive centers: the carbonyl group and the halogenated α-carbon. researchgate.net This dual reactivity makes them versatile precursors for a wide array of more complex molecules. researchgate.net

A primary application of α-halogenated ketones is in the synthesis of heterocyclic compounds containing nitrogen, sulfur, or oxygen. researchgate.net These heterocyclic systems are foundational to many pharmacologically active agents. For instance, α-haloketones are key starting materials for blockbuster drugs with anticancer, antibacterial, and antifungal properties. researchgate.net The synthesis of these heterocycles often involves the reaction of the α-haloketone with nucleophiles like thiosemicarbazide (B42300) or hydrazine (B178648) hydrate, leading to the formation of thiazoles, pyrazoles, and other important ring systems. nih.govchemmethod.comclockss.org

The synthesis of halogenated acetophenones themselves can be achieved through various methods. A common industrial route is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide in the presence of a Lewis acid catalyst. alfa-chemistry.com For instance, this compound can be synthesized from 2,4-difluorobenzene and chloroacetyl chloride. ontosight.ai Another method involves the direct halogenation of the acetophenone (B1666503) at the α-position. researchgate.net The choice of halogenating agent and reaction conditions is critical to control the position of halogenation, as nuclear halogenation (on the aromatic ring) can compete with side-chain halogenation (at the α-carbon). orgsyn.org

Significance of Chlorine and Fluorine Substituents in this compound Reactivity

The specific placement of chlorine and fluorine atoms in the structure of this compound dictates its unique reactivity.

The chlorine atom at the α-position to the carbonyl group is a key functional handle. This α-chloro group is a good leaving group, making the α-carbon highly susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role as a building block, allowing for the straightforward introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. For example, in the synthesis of the antifungal agent fluconazole (B54011), this chlorine atom is displaced to build the triazole ring system.

The two fluorine atoms on the phenyl ring also play a crucial role. Fluorine is the most electronegative element, and its presence significantly influences the electronic properties of the aromatic ring. acs.org The strong electron-withdrawing nature of the fluorine atoms affects the reactivity of the carbonyl group and the stability of reaction intermediates. rsc.orgsapub.org This electronic modulation can enhance the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles. Furthermore, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgsapub.org The presence of fluorine in this compound is therefore a critical feature that contributes to the desirable properties of the final products synthesized from it. sapub.org

In some reactions, this compound can act as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate, under basic conditions. This adds another dimension to its synthetic utility, enabling the synthesis of difluoromethylated compounds. The combination of the reactive α-chloro group and the electronically modifying difluoro-substituted phenyl ring makes this compound a highly versatile and valuable reagent in modern organic chemistry. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENGBOCGGKLVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343185 | |

| Record name | 2-Chloro-2',4'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-94-8 | |

| Record name | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2',4'-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,4-difluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 2 ,4 Difluoroacetophenone

Established Synthetic Routes

Established methods for synthesizing 2-Chloro-2',4'-difluoroacetophenone are robust and widely cited in chemical literature. They typically involve the creation of a 2',4'-difluoroacetophenone (B1293509) intermediate, followed by a targeted chlorination reaction.

Halogenation of Acetophenone (B1666503) Derivatives

A key and direct method for producing the target compound is the α-halogenation of a pre-synthesized acetophenone derivative.

Influence of Temperature, Solvent, and Catalysts on Yield and SelectivityThe efficiency and purity of the product from the chlorination of 2',4'-difluoroacetophenone are highly dependent on the reaction conditions. Control over these parameters is crucial to maximize yield and minimize the formation of impurities, such as di-chlorinated products.

Key factors influencing the reaction are:

Temperature : This is a critical parameter for controlling selectivity. Optimal chlorination is typically achieved at temperatures between 0°C and 25°C. Higher temperatures can lead to over-chlorination and other side reactions, thereby reducing the yield of the desired mono-chlorinated product.

Solvent : The choice of solvent can affect reaction rates and solubility of reactants. Anhydrous conditions are generally necessary.

Catalysts : While not always required, acid or base catalysts can be used to facilitate the formation of the enol or enolate intermediate, which is the active nucleophile in the substitution reaction.

Interactive Table: Influence of Reaction Parameters on α-Chlorination

| Parameter | Condition | Effect on Yield and Selectivity | Citation |

|---|---|---|---|

| Temperature | 0–25°C | Optimal range, minimizes over-chlorination and side reactions. | |

| Temperature | >25°C | Increased risk of impurity formation, lower selectivity. | |

| Reagent | Thionyl Chloride (SOCl₂) | Common and effective chlorinating agent. | |

| Reagent | Chlorine Gas (Cl₂) | Alternative chlorinating agent. |

| Environment | Anhydrous | Prevents hydrolysis of reagents and unwanted side reactions. | |

Nucleophilic Displacement Strategies for Fluorine Introduction

The fluorine atoms in this compound are part of the aromatic ring and are not introduced in the final chlorination step. Instead, they are incorporated into the molecular structure at a much earlier stage of the synthesis. The precursor, 1,3-difluorobenzene (B1663923), is the common starting material. The stability of the C-F bond means that nucleophilic aromatic substitution (SNA_r_) to introduce fluorine at this stage is a common strategy in the synthesis of fluorinated aromatics, though for this specific molecule, starting with an already fluorinated benzene (B151609) ring is the standard approach. In SNA_r_ reactions, the rate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone reaction for producing the key intermediate, 2',4'-difluoroacetophenone. google.com This electrophilic aromatic substitution reaction involves acylating an aromatic ring, in this case, 1,3-difluorobenzene. google.com

The typical procedure involves reacting 1,3-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. google.comwikipedia.org Aluminum chloride (AlCl₃) is the most common catalyst for this transformation. google.comwikipedia.org A key aspect of Friedel-Crafts acylation is that the catalyst forms a stable complex with the resulting aryl ketone product. wikipedia.org Consequently, the catalyst must be used in stoichiometric amounts or greater, rather than catalytic quantities. wikipedia.org The reaction produces 2',4'-difluoroacetophenone, which is then isolated before undergoing the subsequent α-chlorination step. google.com

Interactive Table: Typical Reactants for Friedel-Crafts Acylation

| Role | Compound | Citation |

|---|---|---|

| Aromatic Substrate | 1,3-Difluorobenzene | google.com |

| Acetylating Agent | Acetyl Chloride | google.com |

| Acetylating Agent | Acetic Anhydride | google.com |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | google.comwikipedia.org |

Advanced and Green Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. For the synthesis of this compound and its precursors, research has focused on overcoming the drawbacks of traditional methods, particularly the waste generated from stoichiometric Lewis acid catalysts in Friedel-Crafts reactions.

A significant advancement is the use of ionic liquids as both the solvent and catalyst for the Friedel-Crafts acylation step. google.com This approach, demonstrated in the synthesis of the related 2-chloro-4'-fluoroacetophenone, avoids the use of anhydrous aluminum trichloride, which generates large amounts of acidic aqueous waste during workup. google.com Ionic liquids can often be recycled, making the process more sustainable and economical. google.com Furthermore, research into solid superacid catalysts and other metal triflates, such as indium triflate in ionic liquids, offers promising green alternatives for promoting Friedel-Crafts acylations. sigmaaldrich.com These advanced catalytic systems aim to reduce waste, simplify product purification, and allow for easier catalyst recovery and reuse. google.comsigmaaldrich.com

One-Pot Fluorination-Chlorination Strategies with Stringent Temperature Control

The synthesis of this compound can be approached through multi-step sequences, with a critical step being the α-chlorination of a 2,4-difluoroacetophenone precursor. This reaction is highly sensitive to temperature, which must be carefully controlled to ensure high yield and selectivity, minimizing the formation of over-chlorinated byproducts. Optimal temperatures for this chlorination step are typically maintained between 0°C and 25°C. Reagents commonly employed for this transformation include thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under anhydrous conditions.

A more advanced, though less commonly documented, approach involves a one-pot synthesis that combines fluorination and chlorination steps. One such strategy employs the simultaneous fluorination and chlorination of a 2-chloroacetophenone (B165298) starting material. This method utilizes hydrogen fluoride (B91410) (HF) in conjunction with a chlorine donor. The success of this one-pot strategy is critically dependent on stringent temperature control, with the reaction vessel maintained in a narrow temperature range of -10°C to 10°C to prevent decomposition of the reactants and products.

| Parameter | Value |

| Reaction Type | α-chlorination |

| Precursor | 2,4-Difluoroacetophenone |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Chlorine gas (Cl₂) |

| Optimal Temperature | 0–25°C |

Non-Ozone-Depleting Substance (ODS) Based Preparation from 2,2,2-Trifluoroacetophenone (B138007)

In a move towards more environmentally sustainable chemical manufacturing, methods are being developed that avoid the use of ozone-depleting substances (ODS). One such innovative approach focuses on the synthesis of related chloro-difluoroacetophenone compounds from a 2,2,2-trifluoroacetophenone precursor. This method is significant as it circumvents the use of traditional reagents that have a negative environmental impact.

The synthesis of the closely related 2-chloro-2,2-difluoroacetophenone (B1203941) has been successfully achieved in high yields from 2,2,2-trifluoroacetophenone. cas.cngoogle.com This transformation serves as a proof-of-concept for non-ODS based routes. The synthesis of the specific isomer, this compound, would conceptually follow a similar pathway, starting from a corresponding 2',4'-difluoro-substituted 2,2,2-trifluoroacetophenone. The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone has been reported, indicating the feasibility of preparing the necessary precursors. chemicalbook.com

A key step in this process involves a selective de-fluorination/chlorination. For the synthesis of 2-chloro-2,2-difluoroacetophenone, 2,2,2-trifluoroacetophenone is first converted to a 2,2-difluoro enol silyl (B83357) ether intermediate. cas.cn This intermediate is then chlorinated using an agent like N-chlorosuccinimide (NCS) or elemental chlorine (Cl₂). cas.cn The use of elemental chlorine at low temperatures (-78°C) has been shown to significantly improve the yield of the final product. cas.cn This methodology represents an important advancement in green chemistry, offering a more sustainable alternative to older methods that relied on ODS. cas.cngoogle.com

| Starting Material | Intermediate | Chlorinating Agent | Product |

| 2,2,2-Trifluoroacetophenone | 2,2-Difluoro enol silyl ether | N-chlorosuccinimide (NCS) or Chlorine (Cl₂) | 2-Chloro-2,2-difluoroacetophenone |

Continuous Flow Reactor Systems for Industrial Scale Production

The industrial-scale production of this compound is increasingly benefiting from the adoption of continuous flow reactor systems. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater consistency in product quality. aurigeneservices.comalmacgroup.com

Multi-step syntheses, including those for active pharmaceutical ingredients (APIs), are well-suited for continuous flow setups. flinders.edu.au In a continuous flow system, reactants are pumped through a network of tubes and reactors where the chemical transformations occur. aurigeneservices.com The small internal volume of these reactors allows for the safe handling of hazardous reagents and exothermic reactions. almacgroup.com

For a multi-step synthesis, different reactor modules can be connected in sequence, with in-line purification and analysis capabilities integrated into the flow path. flinders.edu.au This allows for the telescoping of reactions, where the product of one step is directly fed into the next without the need for isolation and purification of intermediates. This approach can significantly reduce production time and waste. aurigeneservices.com The scale-up of a continuous flow process is typically achieved by either running the system for longer periods or by "numbering-up," which involves operating multiple reactor systems in parallel. almacgroup.com While specific operational parameters for the continuous flow synthesis of this compound are proprietary, the principles of flow chemistry are directly applicable to its large-scale manufacturing. researchgate.net

| Feature | Advantage in Continuous Flow Systems |

| Safety | Minimized reaction volume, enhanced heat dissipation |

| Control | Precise control of temperature, pressure, and residence time |

| Efficiency | Reduced reaction times, potential for in-line purification |

| Scalability | Achieved by extended operation or parallelization ("numbering-up") |

Chemical Reactions and Derivatization of 2 Chloro 2 ,4 Difluoroacetophenone

Substitution Reactions of Halogen Atoms

The halogen atoms in 2-Chloro-2',4'-difluoroacetophenone are key sites for substitution reactions. The chlorine atom, being alpha to a carbonyl group, is particularly labile and serves as a good leaving group in nucleophilic substitution reactions.

The alpha-chloro group of this compound is readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group and the fluorinated phenyl ring enhances the electrophilicity of the alpha-carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the introduction of diverse functional groups into the molecule's structure.

Common nucleophiles used in these reactions include alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) and potassium tert-butoxide (KOtBu), which lead to the formation of α-alkoxy ketones. Other nucleophiles, like sodium acetate (B1210297), can be used to displace the chloride to form the corresponding acetate ester. These substitution reactions are fundamental in building more complex molecules from the this compound scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Alkoxy Ketone |

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction, targeting different parts of the molecule. The carbonyl group is the primary site for reduction, while oxidation reactions can also occur.

Reduction of the ketone functionality typically yields the corresponding secondary alcohol, 1-(2,4-difluorophenyl)-2-chloroethanol. This transformation can be achieved using various reducing agents common in organic synthesis. Conversely, oxidation reactions can be performed using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The specific products of oxidation would depend on the reaction conditions and the strength of the oxidant used.

Addition Reactions with Nucleophiles and Electrophiles

The carbonyl group in this compound is electrophilic and can undergo addition reactions with various nucleophiles. This is a characteristic reaction of aldehydes and ketones, leading to the formation of a tetrahedral intermediate. libretexts.org

Reactions with nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) would lead to the formation of tertiary alcohols after an aqueous workup. Another classic example is the addition of hydrogen cyanide (in the presence of a basic catalyst) to form a cyanohydrin. libretexts.org This reaction creates a new carbon-carbon bond and introduces a nitrile group, which is a versatile functional group for further synthetic manipulations. libretexts.org The electron-withdrawing halogen substituents on the molecule are expected to enhance the reactivity of the carbonyl group towards nucleophilic addition.

Formation of Key Intermediates and Derivatives

While this compound is a valuable intermediate, its specific role as a direct precursor for certain derivatives like 2,2-difluoro enol silyl (B83357) ethers and phosphates is not supported by available literature. Instead, scientific sources indicate that a structurally related isomer, 2-Chloro-2,2-difluoroacetophenone (B1203941) (CAS 384-67-8), is the compound typically used for these particular syntheses. sigmaaldrich.comsigmaaldrich.com

The synthesis of 2,2-difluoro enol silyl ethers generally utilizes 2-Chloro-2,2-difluoroacetophenone. sigmaaldrich.com This compound can be synthesized from non-ozone-depleting precursors, such as 2,2,2-trifluoroacetophenone (B138007). The process involves a reductive defluorination to form a 2,2-difluoro enol silyl ether intermediate, which is then chlorinated to yield 2-Chloro-2,2-difluoroacetophenone. This compound is noted for its use in synthesizing other 2,2-difluoro enol silyl ethers. sigmaaldrich.com

Similarly, 2-Chloro-2,2-difluoroacetophenone is cited as a precursor for the synthesis of 2,2-difluoro enol phosphates. sigmaaldrich.com These compounds are valuable in organic synthesis, and their preparation from 2-Chloro-2,2-difluoroacetophenone highlights the utility of this specific isomer in fluorination chemistry.

Application as a Difluorocarbene Reagent in Aryl Difluoromethyl Ether Synthesis

2-Chloro-2,2-difluoroacetophenone has emerged as a significant reagent in organic synthesis, particularly as a precursor for difluorocarbene (:CF2). cas.cnnih.gov This highly reactive intermediate is valuable for introducing the difluoromethoxy group (-OCF2H) into various organic molecules, a functionality of considerable interest in the development of pharmaceuticals and liquid crystal materials. cas.cn The compound serves as a practical and more environmentally friendly alternative to traditional difluorocarbene sources. cas.cnnih.gov

The generation of difluorocarbene from 2-chloro-2,2-difluoroacetophenone typically occurs under basic conditions. The presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, facilitates the elimination of a proton and a chloride ion, yielding the desired difluorocarbene. This intermediate can then be trapped by a suitable nucleophile, such as a phenoxide, to form the corresponding difluoromethylated product. cas.cnnih.gov This method is noted for its operational simplicity and the use of a stable, easy-to-handle precursor. cas.cn

A key application of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene source is in the synthesis of aryl difluoromethyl ethers from a diverse range of phenol (B47542) derivatives. cas.cnsigmaaldrich.com The reaction proceeds efficiently in the presence of a base, converting phenols into their corresponding difluoromethoxy-substituted aromatic compounds. cas.cnnih.gov This transformation is significant as the difluoromethoxy group can enhance the biological activity and modify the physicochemical properties of molecules. cas.cn

The reaction is generally high-yielding and tolerates a variety of functional groups on the phenol ring. Both electron-donating and electron-withdrawing groups on the aromatic ring are compatible with the reaction conditions, showcasing the broad applicability of this method. The process involves the in situ generation of the phenoxide by the base, which then acts as the nucleophile to capture the electrophilic difluorocarbene. cas.cn

Table 1: Difluoromethylation of Various Phenol Derivatives using 2-Chloro-2,2-difluoroacetophenone

| Phenol Derivative | Base | Product (Aryl Difluoromethyl Ether) | Yield (%) |

| Phenol | K₂CO₃ | Difluoromethoxybenzene | 85 |

| 4-Methoxyphenol | K₂CO₃ | 1-(Difluoromethoxy)-4-methoxybenzene | 92 |

| 4-Nitrophenol | K₂CO₃ | 1-(Difluoromethoxy)-4-nitrobenzene | 78 |

| 4-Chlorophenol | KOH | 1-Chloro-4-(difluoromethoxy)benzene | 88 |

| 2-Naphthol | K₂CO₃ | 2-(Difluoromethoxy)naphthalene | 80 |

This table presents a selection of results from the difluoromethylation of various phenol derivatives using 2-chloro-2,2-difluoroacetophenone as the difluorocarbene precursor. The data is based on findings reported in scientific literature. cas.cn

Historically, the synthesis of aryl difluoromethyl ethers relied heavily on reagents that are now recognized as ozone-depleting substances (ODS), such as chlorodifluoromethane (B1668795) (CHClF2 or Freon-22). cas.cn Other traditional methods employed reagents like chlorodifluoroacetates. cas.cn While effective, the environmental impact of Freon- and Halon-based compounds has necessitated the development of greener alternatives. cas.cnnih.gov

2-Chloro-2,2-difluoroacetophenone offers a significant environmental advantage as it is not derived from ozone-depleting precursors. cas.cnnih.gov This makes its use in the synthesis of aryl difluoromethyl ethers a more sustainable approach. Beyond its environmental credentials, this reagent is also lauded for its ease of handling and storage compared to gaseous reagents like Freon-22. cas.cn The reaction conditions are generally mild, and the precursor itself is a commercially available liquid. cas.cnsigmaaldrich.com This user-friendly profile, combined with its high efficiency, positions 2-chloro-2,2-difluoroacetophenone as a superior and environmentally responsible choice for difluoromethylation reactions in modern organic synthesis. cas.cnnih.gov

Applications of 2 Chloro 2 ,4 Difluoroacetophenone in Chemical Research

Pharmaceutical Development and Medicinal Chemistrychemimpex.com

The compound is particularly valuable in the pharmaceutical industry, where its stability and reactivity facilitate efficient synthesis processes for a range of bioactive molecules. chemimpex.comchemimpex.com

Intermediate in the Synthesis of Bioactive Compoundschemimpex.combenchchem.com

2-Chloro-2',4'-difluoroacetophenone serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and complex bioactive compounds. chemimpex.comchemimpex.com Its structure allows for specific reactivity patterns that are exploited in diverse chemical reactions, such as acylation, to produce other pharmaceutical compounds. For instance, it is a key starting material in a patented method for preparing 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, another valuable pharmaceutical intermediate. google.com The process involves reacting this compound with 3-chloro-1,2,4-triazole, followed by a hydrodehalogenation step. google.com

Development of Anti-inflammatory and Analgesic Drugschemimpex.comsigmaaldrich.com

This chemical is widely utilized in research focused on the development of anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com While specific drug names are proprietary, the core structure of this compound is a component in the synthesis of molecules designed to treat inflammation and pain. Research in this area has led to the discovery of potent antagonists for receptors like the P2X7 receptor, which is involved in inflammatory processes. nih.gov Studies on related 2-chlorobenzamide (B146235) scaffolds have resulted in the identification of metabolically stable and centrally penetrable anti-inflammatory agents. nih.gov

Synthesis of Novel Antitrypanosomal Compoundsbenchchem.com

The compound is a critical starting material in the synthesis of novel compounds aimed at combating trypanosomiasis. Human African trypanosomiasis is a severe disease caused by the parasite Trypanosoma brucei. nih.gov The development of new drugs is essential, and this compound serves as a key building block for creating molecules with potential activity against this parasite. Research in this field involves the assembly of diverse molecular libraries to discover new therapeutic leads. nih.gov

Exploration of New Therapeutic Agents and Drug Formulationschemimpex.com

The versatility of this compound as a reactive intermediate allows researchers to explore a wide range of new therapeutic agents and improve existing drug formulations. chemimpex.comchemimpex.com Its ability to act as a building block for more complex molecules is a key factor in this exploration. chemimpex.com Furthermore, the compound itself has been studied for its potential biological activities. It has been shown to target and inhibit protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B, which are enzymes that play crucial roles in regulating cellular processes. This inhibitory action makes it a candidate for developing therapeutics for diseases associated with dysregulated phosphorylation.

Agrochemical Formulationschemimpex.comambeed.com

In addition to its pharmaceutical applications, this compound is utilized in the formulation of agrochemicals. chemimpex.comchemimpex.com Its unique chemical structure contributes to its effectiveness in developing herbicides and fungicides, which are designed to enhance crop protection and yield by targeting specific pests and diseases. chemimpex.comchemimpex.com It serves as an important intermediate for various fluorine-containing pesticides. The development of fluconazole (B54011) derivatives, for which this compound is a precursor, has also been patented for potential application as antifungal agents in agriculture. nih.gov

Development of Herbicides and Fungicides

This compound is a pivotal intermediate in the synthesis of various agrochemicals, most notably in the development of potent fungicides. google.com Its structural features, including the reactive α-chloro ketone and the difluorinated phenyl ring, make it an ideal building block for creating complex heterocyclic compounds with significant biological activity.

The most prominent application of this compound is in the synthesis of triazole fungicides. nih.govpharmaerudition.org Triazoles are a major class of fungicides extensively used in agriculture to control a broad spectrum of fungal diseases. frontiersin.orgnih.gov The synthesis of these fungicides often involves the reaction of this compound with a triazole-containing nucleophile. For instance, it is a key starting material in the preparation of 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, a direct precursor to the widely used antifungal agent, fluconazole. tcichemicals.commdpi.com

The synthetic pathway to these fungicides typically involves a nucleophilic substitution reaction where the chlorine atom in this compound is displaced by the triazole ring. This reaction is often carried out in the presence of a base. A patent describes a method for preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone by reacting this compound with 3-chloro-1,2,4-triazole, followed by a hydrodehalogenation step. tcichemicals.com Another patented method involves the direct condensation of this compound with 1,2,4-triazole (B32235). nih.gov

The resulting triazole derivatives exhibit potent antifungal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. mdpi.com The presence of the 2,4-difluorophenyl group, originating from this compound, is crucial for the high efficacy of many of these fungicides. nih.govmdpi.com Research has shown that derivatives of fluconazole containing the 2,4-difluorophenyl group exhibit higher biological potential compared to other analogs. mdpi.com

While its role in fungicide synthesis is well-documented, its direct application in the development of herbicides is less specifically reported in publicly available research. However, it is generally considered an important intermediate for agricultural chemicals, which includes herbicides. google.comnih.gov The development of fluorinated herbicides is a significant area of agrochemical research, as fluorine substitution can enhance the efficacy and selectivity of the active ingredients.

Enhancing Crop Protection and Yield

The application of fungicides derived from this compound plays a crucial role in enhancing crop protection and, consequently, improving crop yield. Fungal diseases are a major threat to agriculture, causing significant losses in crop production and quality. nih.govnih.gov By effectively controlling these phytopathogens, fungicides help to ensure food security and economic stability for farmers.

Fungicides synthesized using this compound, such as triazole-based compounds, are effective against a wide range of fungal pathogens that affect various crops. frontiersin.orgnih.gov These include, but are not limited to, powdery mildew, rusts, and various leaf spot diseases that can devastate cereal crops, fruits, and vegetables. The use of these fungicides improves crop yield, quality, and the shelf-life of the harvested produce. nih.gov

Below is a table summarizing the antifungal activity of some 1,2,4-triazole derivatives, showcasing the type of data that underpins the development of effective crop protection agents.

| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |

| 5b | Microsporum gypseum | < 6.25 | nih.gov |

| 5c | Microsporum gypseum | < 6.25 | nih.gov |

| 5d | Microsporum gypseum | < 6.25 | nih.gov |

| 11a | Candida albicans | 0.5 - 4 | nih.gov |

| 11b | Candida albicans | 0.25 - 2 | nih.gov |

| 12g | Candida albicans | 0.5 - 4 | nih.gov |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism. A lower MIC value indicates greater antifungal activity.

Material Science Applications

Incorporation into Polymer Formulations for Thermal Stability and Mechanical Properties

In the field of material science, this compound is recognized for its potential to be incorporated into polymer formulations to enhance their thermal stability and mechanical properties. nih.gov The introduction of fluorine atoms and aromatic rings into a polymer backbone can significantly influence its physical characteristics. While specific research detailing the performance of polymers derived directly from this compound is limited in publicly accessible literature, the principles of polymer chemistry suggest its utility.

The thermal stability of polymers is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). perkinelmer.comresearchgate.netnih.gov TGA measures the weight change of a material as a function of temperature, indicating its decomposition temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on glass transition temperatures (Tg) and melting points (Tm). perkinelmer.comnih.govyoutube.com The incorporation of the rigid difluorophenyl group from this compound into a polymer chain would be expected to increase its thermal stability by raising its decomposition temperature and glass transition temperature.

Similarly, the mechanical properties of polymers, such as tensile strength and modulus, can be improved by incorporating rigid structural units. The aromatic and halogenated nature of this compound suggests that its inclusion in a polymer matrix could lead to materials with enhanced strength and stiffness.

Creation of Specialty Polymers and Resins with Improved Chemical Resistance

The presence of fluorine atoms in a molecule is well-known to impart high chemical resistance. Therefore, this compound serves as a potential monomer or building block for the creation of specialty polymers and resins with improved resistance to chemical attack. Fluoropolymers are a class of polymers renowned for their inertness to a wide range of chemicals, including acids, bases, and organic solvents.

While specific examples of specialty polymers synthesized directly from this compound and their chemical resistance data are not extensively documented in available research, the fundamental properties of organofluorine compounds support this application. The strong carbon-fluorine bond contributes to the chemical stability of the resulting polymer. Such specialty polymers would be valuable in applications requiring high-performance materials, such as coatings, seals, and linings for chemical processing equipment.

Analytical Chemistry Reagent

Detection and Quantification of Other Chemical Substances

In analytical chemistry, this compound has potential applications as a derivatizing reagent for the detection and quantification of other chemical substances. nih.gov Derivatization is a technique used in chromatography to modify an analyte to produce a new compound with properties that are more suitable for analysis, such as improved volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC). gcms.czresearchgate.net

The reactive α-chloro ketone group in this compound can react with various functional groups, such as hydroxyls, thiols, and amines, to form stable derivatives. The introduction of the difluorophenyl group into the analyte molecule can enhance its response to certain detectors, particularly those based on electron capture (ECD) in GC or fluorescence and mass spectrometry (MS) in HPLC. nih.gov

For example, aldehydes and ketones can be derivatized to form hydrazones, which are then analyzed by HPLC with UV or MS detection. hitachi-hightech.com While specific methods detailing the use of this compound for this purpose are not widespread, its chemical structure is analogous to other reagents used for such derivatizations.

Furthermore, this compound is available as a pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com In this context, it serves as a certified reference material for the accurate quantification of itself in various samples, which is a critical aspect of quality control in the pharmaceutical and chemical industries. This application underscores its importance in ensuring the accuracy and reliability of analytical measurements.

| Reagent Type | Analyte Functional Group | Potential Analytical Technique | Reference |

| Hydrazine-based | Carbonyl (Aldehydes, Ketones) | HPLC-UV/MS | nih.gov |

| Acylating | Alcohols, Amines, Phenols | GC-ECD | gcms.cz |

| Alkylating | Phenols | GC-FID/MS | gcms.cz |

This table illustrates common derivatization strategies where a reagent with similar reactivity to this compound could potentially be employed.

Mechanistic Studies and Biological Activities

Mechanism of Action and Molecular Targets

The biological effects of 2-Chloro-2',4'-difluoroacetophenone are rooted in its ability to interact with and modulate the activity of key cellular enzymes. Its primary molecular targets identified to date are protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling pathways.

Protein tyrosine phosphatases are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, a process known as dephosphorylation. nih.gov This action counteracts the activity of protein tyrosine kinases and is vital for the regulation of numerous cellular processes, including cell growth, differentiation, and metabolism. nih.gov The dysregulation of PTP activity is implicated in several human diseases. nih.gov this compound has been identified as a compound that targets and inhibits certain PTPs, thereby influencing these critical cellular pathways.

Specific research has demonstrated that this compound is an effective inhibitor of two particular protein tyrosine phosphatases: SHP-1 (PTPN6) and PTP1B. Studies have shown that this compound can inhibit these enzymes at low micromolar concentrations, suggesting its potential as a lead compound for therapeutic agents in conditions where these enzymes are overactive. PTP1B, in particular, is a well-recognized regulator of insulin (B600854) and leptin signaling pathways, making it a target for the development of treatments for type II diabetes and obesity. nih.gov The inhibition of SHP-1 and PTP1B by this compound can alter the phosphorylation state of various proteins, leading to significant modifications in cellular signaling.

Table 1: Targeted Protein Tyrosine Phosphatases by this compound

| Targeted Enzyme | Common Abbreviation | Cellular Function |

| Protein Tyrosine Phosphatase, Non-Receptor Type 6 | SHP-1 | Regulates various cellular processes including growth and differentiation. sigmaaldrich.com |

| Protein Tyrosine Phosphatase 1B | PTP1B | Key regulator of insulin and leptin signaling pathways. nih.gov |

This table summarizes the primary protein tyrosine phosphatase targets of this compound and their general roles in cellular function.

The chemical reactivity of this compound is significantly influenced by the presence of the chloro and fluoro substituents on its structure. These halogen atoms affect the electronic properties of the molecule, which in turn dictates its interaction with molecular targets. The specific positioning of the chloro group at the 2-position and the difluoro groups at the 2' and 4' positions of the acetophenone (B1666503) core is crucial for its inhibitory activity against SHP-1 and PTP1B. acs.org This specific substitution pattern is a key determinant of the compound's biological mechanism of action.

Broad-Spectrum Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess broad-spectrum antimicrobial properties. Further research is necessary to fully elucidate its efficacy against a wide range of specific pathogens.

While detailed studies on the antimicrobial spectrum of this compound are emerging, related compounds with chloro and fluoro moieties have demonstrated significant antibacterial and antifungal activities. chemrxiv.org For instance, some hydrazones containing a 2,4-dichloro fragment have shown activity comparable to standard antibiotics and antifungals. chemrxiv.org The structural features of this compound suggest its potential for similar bioactivity.

The presence of a chlorine atom in the structure of this compound is noteworthy, as some research into other chloro-containing compounds suggests a possible link between the chloride ion and antifungal effects. However, it is important to note that the direct mechanism of how the chloride in this specific compound contributes to its potential antifungal activity has not been definitively established and requires further investigation.

Enzyme Dysregulation and Therapeutic Potential

Research into the biological effects of this compound has illuminated its capacity to interact with and inhibit specific enzymes, most notably protein tyrosine phosphatases (PTPs). These enzymes play a critical role in regulating a wide array of cellular processes. Furthermore, the chemical structure of CDFA makes it a valuable starting material for the synthesis of established therapeutic agents.

Detailed Research Findings

Scientific literature indicates that CDFA is a recognized inhibitor of protein tyrosine phosphatases, particularly SHP-1 (PTPN6) and PTP1B. sigmaaldrich.com These enzymes are crucial negative regulators in various signaling pathways, and their overactivity has been implicated in several diseases. By inhibiting these phosphatases, CDFA can influence cellular processes such as growth and differentiation.

Studies have demonstrated that CDFA can effectively inhibit both SHP-1 and PTP1B at low micromolar concentrations, highlighting its potential as a lead compound for the development of therapeutic agents targeting diseases associated with the hyperactivation of these enzymes. The presence of the chloro and fluoro substituents on the acetophenone structure is believed to contribute to its reactivity and inhibitory activity.

Beyond its direct enzyme-inhibiting properties, CDFA is a crucial intermediate in the synthesis of antifungal agents, most notably fluconazole (B54011). Patents and synthetic procedures detail the use of CDFA in the multi-step process to create this widely used antifungal medication. medchemexpress.comnih.gov The synthesis involves the acylation of 1,3-difluorobenzene (B1663923) to produce CDFA, which then undergoes a series of reactions, including alkylation and deamination, to ultimately yield fluconazole. medchemexpress.comnih.gov

| Biological Target / Application | Compound | Finding |

| Enzyme Inhibition | This compound | Identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). sigmaaldrich.com |

| Enzyme Inhibition | This compound | Identified as an inhibitor of SH2 domain-containing protein tyrosine phosphatase 1 (SHP-1). sigmaaldrich.com |

| Therapeutic Precursor | This compound | Serves as a key intermediate in the chemical synthesis of the antifungal drug Fluconazole. medchemexpress.comnih.gov |

Future Research Directions and Emerging Applications

Further Exploration of Pharmacokinetics and Therapeutic Potential

2-Chloro-2',4'-difluoroacetophenone has established its role as a crucial intermediate in the synthesis of pharmaceuticals. chemimpex.com It is a key precursor for antifungal agents such as fluconazole (B54011) and has been utilized in the creation of novel antitrypanosomal compounds. Research has also identified it as an important building block in the development of potential anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com

The therapeutic potential of this compound is linked to its activity as an inhibitor of specific enzymes. Studies have shown that it can inhibit protein tyrosine phosphatases (PTPs), particularly SHP-1 and PTP1B. chemicalbook.com These enzymes are critical in regulating various cellular processes, and their inhibition suggests that derivatives of this compound could be developed as therapeutic agents for conditions associated with dysregulated enzyme activity.

Despite these promising applications, detailed information on the pharmacokinetics of this compound and its derivatives is not extensively documented in publicly available research. Future investigations are needed to characterize how the compound and its subsequent products are absorbed, distributed, metabolized, and excreted (ADME) by living organisms. Such pharmacokinetic studies are a critical step to bridge the gap from a promising chemical intermediate to a viable therapeutic agent.

Environmental Impact Studies and Safety Profile in Industrial Applications

Given its application as an intermediate in the formulation of agrochemicals, including herbicides and fungicides, understanding the environmental fate of this compound is crucial. chemimpex.comchemimpex.com The use of such compounds in agriculture necessitates studies to determine their persistence in soil and water, potential for bioaccumulation, and effects on non-target organisms. nih.gov While specific environmental impact assessments for this compound are not widely published, the precedent set by other widely used chlorinated compounds highlights the importance of this research area. nih.gov

In industrial settings, the compound has a well-defined safety profile that must be adhered to. It is classified as a corrosive solid that can cause severe skin burns and eye damage. tcichemicals.comfishersci.com It is also noted to be potentially corrosive to metals. tcichemicals.com Safe handling requires the use of personal protective equipment, including gloves, eye protection, and appropriate respiratory masks. sigmaaldrich.com

Interactive Table: Industrial Safety and Handling Data

| Hazard Statement | Description | Precautionary Code | Handling & Storage Advice |

| H314 | Causes severe skin burns and eye damage. tcichemicals.com | P280 | Wear protective gloves/protective clothing/eye protection/face protection. tcichemicals.com |

| H290 | May be corrosive to metals. tcichemicals.com | P234 | Keep only in original container. tcichemicals.com |

| H330 | Fatal if inhaled. sigmaaldrich.com | P260 | Do not breathe dusts or mists. tcichemicals.com |

| H301 | Toxic if swallowed. sigmaaldrich.com | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. tcichemicals.com |

| - | - | P406 | Store in corrosive resistant container with a resistant inner liner. tcichemicals.com |

Advanced Applications in Targeted Drug Delivery Systems

The utility of this compound as a building block for bioactive molecules opens up future possibilities for its use in advanced drug delivery systems. chemimpex.com While current research focuses on its role as an intermediate, its derivatives could be engineered for targeted therapies. Future research could involve incorporating these active molecules into nanocarriers, such as liposomes or polymeric nanoparticles, to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing potential side effects.

Furthermore, this compound is used in the development of fluorescent probes for biological imaging. chemimpex.com This application could be expanded into "theranostic" systems, where the fluorescent properties are combined with a therapeutic action in a single agent. Such a system would allow for simultaneous tracking of the drug's location and its therapeutic effect, representing a significant advancement in personalized medicine.

Development of Novel Polymeric Materials with Enhanced Properties

In the field of material science, this compound is already being used to create advanced materials. chemimpex.comchemimpex.com It can be incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength, leading to the production of high-performance materials. chemimpex.com It is also employed in the synthesis of specialty polymers and resins that offer enhanced chemical resistance. chemimpex.com

Future research is likely to focus on the development of novel polymers with even more specialized properties. By strategically modifying the structure of this compound before polymerization, researchers could fine-tune the characteristics of the resulting materials. This could lead to the creation of new polymers for demanding applications in aerospace, electronics, and advanced coatings, where durability, stability, and specific physical properties are paramount.

Investigations into Supramolecular Enantiomers and Intramolecular Hydrogen Bonding

The molecular structure of this compound offers intriguing possibilities for research in supramolecular chemistry. The compound possesses a carbonyl oxygen atom and fluorine atoms, which can act as hydrogen bond acceptors. While it lacks a hydrogen bond donor for intramolecular bonding, it can participate in intermolecular hydrogen bonding with other molecules. nih.gov

Future investigations could explore how these intermolecular forces influence the crystal packing and bulk properties of the material. A particularly novel area of research would be the investigation of its supramolecular enantiomers. This involves studying how chiral arrangements can be induced in aggregates of the achiral molecule through interactions with other chiral compounds or surfaces. Research into the photophysical properties of related acetophenone (B1666503) derivatives has shown that hydrogen bonding can significantly influence the deactivation processes of excited states, suggesting that similar studies on this compound could yield valuable insights into its behavior in different chemical environments. nih.gov

Q & A

Q. What are the established synthetic methodologies for 2-Chloro-2',4'-difluoroacetophenone?

A common approach involves starting with 2,2,2-trifluoroacetophenone. Through selective dechlorination using reagents like AlCl₃ or Zn/HCl, the trifluoromethyl group is converted to a difluorochloromethyl moiety. This method achieves high yields (>80%) and avoids ozone-depleting substances (ODS), making it environmentally preferable . Another route involves nucleophilic displacement, such as substituting chlorine in chloroacetophenone derivatives with fluorine using KF or CsF under controlled conditions .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

- Melting Point (mp) Analysis : 44–48°C (literature value) to assess purity .

- Spectroscopy : NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and functional groups. For example, the carbonyl (C=O) peak in IR (~1700 cm⁻¹) and fluorine coupling in ¹⁹F NMR .

- Chromatography : HPLC or GC-MS to quantify impurities (<2% by area normalization) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as Acute Toxicity (Category 1 for inhalation, Category 3 for oral) . Key precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in airtight containers away from bases or nucleophiles due to reactive α-chloro ketone functionality .

- Dispose of waste via halogenated organic solvent protocols .

Advanced Research Questions

Q. How does this compound act as a difluorocarbene precursor?

Under basic conditions (e.g., KOH or K₂CO₃), the α-chloro group undergoes elimination to generate difluorocarbene (:CF₂). This reactive intermediate can insert into O–H bonds of phenols to form aryl difluoromethyl ethers. For example, reactions with phenol derivatives yield products with >70% efficiency, making it valuable for synthesizing fluorinated ethers .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine and chlorine substituents activate the carbonyl group, enhancing electrophilicity. DFT studies suggest the α-carbon becomes highly susceptible to nucleophilic attack (e.g., by acetate in SN₂ reactions). Steric effects from the 2',4'-difluoroaryl group influence regioselectivity, favoring substitutions at less hindered positions .

Q. How does its reactivity compare to structurally similar acetophenones?

- vs. 2,4-Difluoroacetophenone : The absence of the α-chloro group reduces electrophilicity, limiting carbene generation.

- vs. 4-Fluoro-2-hydroxyacetophenone : The hydroxyl group enables hydrogen bonding, altering solubility and reaction pathways (e.g., favoring esterification over carbene formation) .

- vs. 4’-(2,4-Difluorophenoxy)acetophenone : The phenoxy group increases steric bulk, slowing down nucleophilic substitutions .

Q. What role does it play in multi-step syntheses of complex molecules?

In the synthesis of SCH-59884, it serves as a key intermediate:

- Step 1 : Chlorine displacement by sodium acetate (NaOAc/NaI) forms an acetate ester .

- Step 2 : Wittig reaction with methylenetriphenylphosphorane yields allyl esters.

- Step 3 : Hydrolysis and asymmetric Sharpless epoxidation generate enantiomerically pure epoxides .

Q. What computational tools predict its reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.